Methyl (1-{[5-hydroxy-3-(thiophen-3-ylcarbonyl)-1-benzofuran-4-yl]methyl}piperidin-4-yl)acetate
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Overview
Description
METHYL 2-(1-{[5-HYDROXY-3-(3-THIENYLCARBONYL)-1-BENZOFURAN-4-YL]METHYL}-4-PIPERIDYL)ACETATE is a complex organic compound that features a benzofuran ring, a piperidine ring, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(1-{[5-HYDROXY-3-(3-THIENYLCARBONYL)-1-BENZOFURAN-4-YL]METHYL}-4-PIPERIDYL)ACETATE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate phenolic precursors.
Introduction of the Thiophene Moiety: This step often involves the use of thiophene carboxylic acid derivatives.
Formation of the Piperidine Ring: This can be synthesized through the cyclization of appropriate amine precursors.
Coupling Reactions: The final assembly of the molecule involves coupling reactions to link the benzofuran, thiophene, and piperidine moieties.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-(1-{[5-HYDROXY-3-(3-THIENYLCARBONYL)-1-BENZOFURAN-4-YL]METHYL}-4-PIPERIDYL)ACETATE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the benzofuran ring can be oxidized to form a ketone.
Reduction: The carbonyl group in the thiophene moiety can be reduced to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines and alkoxides.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
METHYL 2-(1-{[5-HYDROXY-3-(3-THIENYLCARBONYL)-1-BENZOFURAN-4-YL]METHYL}-4-PIPERIDYL)ACETATE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic properties.
Biological Studies: It can be used to study the interactions between complex organic molecules and biological systems.
Mechanism of Action
The mechanism of action of METHYL 2-(1-{[5-HYDROXY-3-(3-THIENYLCARBONYL)-1-BENZOFURAN-4-YL]METHYL}-4-PIPERIDYL)ACETATE involves its interaction with specific molecular targets in the body. The benzofuran and thiophene moieties can interact with various enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s ability to cross biological membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like psoralen and angelicin, which are used in the treatment of skin diseases.
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid, which are used in the synthesis of pharmaceuticals.
Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid, which are used in the synthesis of various drugs.
Uniqueness
METHYL 2-(1-{[5-HYDROXY-3-(3-THIENYLCARBONYL)-1-BENZOFURAN-4-YL]METHYL}-4-PIPERIDYL)ACETATE is unique due to its combination of benzofuran, thiophene, and piperidine moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C22H23NO5S |
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Molecular Weight |
413.5 g/mol |
IUPAC Name |
methyl 2-[1-[[5-hydroxy-3-(thiophene-3-carbonyl)-1-benzofuran-4-yl]methyl]piperidin-4-yl]acetate |
InChI |
InChI=1S/C22H23NO5S/c1-27-20(25)10-14-4-7-23(8-5-14)11-16-18(24)2-3-19-21(16)17(12-28-19)22(26)15-6-9-29-13-15/h2-3,6,9,12-14,24H,4-5,7-8,10-11H2,1H3 |
InChI Key |
RTPIHZJLFFFUDZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CCN(CC1)CC2=C(C=CC3=C2C(=CO3)C(=O)C4=CSC=C4)O |
Origin of Product |
United States |
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